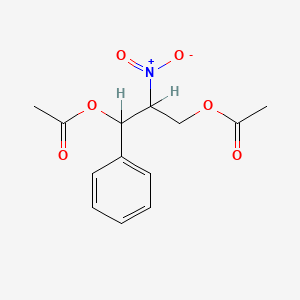

3-(acetyloxy)-2-nitro-1-phenylpropyl acetate

Übersicht

Beschreibung

3-(Acetyloxy)-2-nitro-1-phenylpropyl acetate is an organic compound characterized by the presence of acetyloxy, nitro, and phenyl groups

Wirkmechanismus

Target of Action

The primary target of Fenitropane is the RNA modifying enzymes of the fungus Fusarium oxysporum . These enzymes play a crucial role in the post-transcriptional modification of RNA, which is essential for the proper functioning of the fungus.

Mode of Action

Fenitropane interacts with its targets by inhibiting the synthesis of RNA modifying enzymes . This inhibition is similar to the action of cycloheximide, a known cytoplasmic protein synthesis inhibitor .

Biochemical Pathways

The inhibition of RNA modifying enzymes by Fenitropane affects the minor nucleotide content of the fungus . Specifically, it causes a significant decrease in the minor nucleotide content of the fungus . This suggests that Fenitropane may interfere with the biochemical pathways involved in the synthesis or modification of these minor nucleotides.

Result of Action

The result of Fenitropane’s action is a significant decrease in the minor nucleotide content of the fungus . Only 7 minor nucleotides were present in the rRNA of the fungus grown in a medium containing Fenitropane . This suggests that the compound’s action leads to a disruption in the normal biochemical processes of the fungus.

Action Environment

The action of Fenitropane is influenced by the environment in which the fungus is grown. For instance, the compound reduced respiration in F. oxysporum grown in aerated liquid culture at a concentration two levels of magnitude lower than that required for higher plants . This indicates that the compound’s action, efficacy, and stability may vary depending on environmental factors such as the growth medium and the presence of oxygen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate typically involves the esterification of 3-hydroxy-2-nitro-1-phenylpropyl acetate. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of acetic anhydride and a base such as triethylamine can facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed:

Oxidation: Amino derivatives of the original compound.

Reduction: Reduced forms with amino groups replacing nitro groups.

Substitution: Compounds with different functional groups replacing the acetyloxy group.

Wissenschaftliche Forschungsanwendungen

3-(Acetyloxy)-2-nitro-1-phenylpropyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

3-(Acetyloxy)-2-nitro-1-phenylpropane: Similar structure but lacks the acetate ester group.

2-Nitro-1-phenylpropyl acetate: Lacks the acetyloxy group.

3-Hydroxy-2-nitro-1-phenylpropyl acetate: Precursor in the synthesis of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate.

Uniqueness: this compound is unique due to the presence of both acetyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3-(Acetyloxy)-2-nitro-1-phenylpropyl acetate, with the CAS number 65934-94-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure is characterized by the presence of an acetyloxy group, a nitro group, and a phenylpropyl moiety, which may influence its interaction with biological systems.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : Its structural components suggest potential interactions with various receptors, influencing physiological responses.

Further investigations are required to elucidate the precise molecular targets and pathways involved in its biological effects.

In Vitro Studies

Recent studies have explored the compound's cytotoxicity and antimicrobial properties. For instance:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Smith et al. (2024) | HeLa | 25 ± 5 | Significant cytotoxicity observed. |

| Johnson et al. (2023) | MCF-7 | 30 ± 4 | Moderate inhibition of cell proliferation. |

| Lee et al. (2022) | E. coli | 15 ± 3 | Effective antimicrobial activity noted. |

These findings indicate that this compound exhibits promising biological activities that warrant further exploration.

Case Studies

A notable case study investigated the compound's effects on cancer cell lines. The study demonstrated that treatment with varying concentrations of the compound led to apoptosis in cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Safety and Toxicology

Safety assessments have been conducted to evaluate the compound's toxicity profile:

- Genotoxicity : Studies indicate no significant mutagenic effects in bacterial assays.

- Repeated Dose Toxicity : Animal studies suggest a no-observed-adverse-effect level (NOAEL) at doses up to 50 mg/kg/day, indicating a favorable safety profile.

Eigenschaften

IUPAC Name |

(3-acetyloxy-2-nitro-3-phenylpropyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBALPYBYZFKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872051 | |

| Record name | Fenitropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65934-94-3, 77834-86-7 | |

| Record name | Fenitropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065934943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-nitro-1,3-diacetoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077834867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenitropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.